

Iloprost Phenacyl Ester: A Technical Examination of Receptor Binding Affinity

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Compound of Interest		
Compound Name:	lloprost phenacyl ester	
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Introduction

lloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vasospastic diseases.[1] Its therapeutic effects are mediated through interaction with various prostanoid receptors, primarily the prostacyclin receptor (IP receptor). The chemical modification of iloprost, such as the formation of a phenacyl ester, can significantly alter its pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity. This technical guide provides a comprehensive overview of the receptor binding profile of iloprost and discusses the potential implications of phenacyl esterification.

While extensive data exists for iloprost, it is important to note that specific binding affinity data for **iloprost phenacyl ester** is not readily available in the public domain. Therefore, this document will focus on the well-established receptor binding characteristics of the parent compound, iloprost, and provide a theoretical framework for understanding how the addition of a phenacyl ester group might influence its interaction with target receptors.

Iloprost Receptor Binding Profile

Iloprost exhibits a broad binding profile across the family of prostanoid receptors. Its highest affinity is for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[2] The binding affinities of iloprost to a range of human prostanoid receptors are summarized in the table



below. These values, presented as inhibition constants (Ki), are derived from radioligand displacement assays. A lower Ki value indicates a higher binding affinity.

Receptor	lloprost K _i (nM)	Reference
IP	3.9	[1]
EP1	1.1	[1]
EP3	56	[3]
FP	>100	[1]
EP4	>100	[2]
DP1	>1000	[2]
EP2	>1000	[2]
TP	>1000	[2]

Table 1: Binding affinities of iloprost for human prostanoid receptors. Data are compiled from studies using recombinant human receptors.

The data clearly indicates that iloprost is not entirely selective for the IP receptor, showing significant affinity for the EP1 receptor as well.[4] This lack of high selectivity may contribute to its overall therapeutic effects and side-effect profile.[5]

Prostacyclin Receptor (IP) Signaling Pathway

The primary therapeutic effects of iloprost are mediated through the activation of the IP receptor, a G-protein coupled receptor (GPCR).[6] Upon agonist binding, the IP receptor couples to the Gs alpha subunit, initiating a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

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